5-cyclopropyl-2-(4-(3-(3-methoxyphenyl)propanoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one core. Key structural features include:
- A cyclopropyl substituent at the 5-position, which may enhance metabolic stability by resisting oxidative degradation.
- A piperazine moiety at the 2-position, functionalized with a 3-methoxyphenylpropanoyl group. This substituent likely contributes to receptor-binding affinity or solubility due to its polar and aromatic properties.
Triazolopyrimidines are known for diverse biological activities, including kinase inhibition and antimicrobial effects. Its design suggests optimization for pharmacokinetic properties, leveraging the piperazine group for solubility and the cyclopropyl ring for steric stabilization .
Properties
IUPAC Name |
5-cyclopropyl-2-[4-[3-(3-methoxyphenyl)propanoyl]piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-31-17-4-2-3-15(13-17)5-8-19(29)26-9-11-27(12-10-26)22-24-21-23-18(16-6-7-16)14-20(30)28(21)25-22/h2-4,13-14,16H,5-12H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEOKQXUPGOTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)N2CCN(CC2)C3=NC4=NC(=CC(=O)N4N3)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-cyclopropyl-2-(4-(3-(3-methoxyphenyl)propanoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a novel synthetic derivative belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidine compounds. This class has garnered attention due to its diverse biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅O₂
- IUPAC Name : 5-cyclopropyl-2-(4-(3-(3-methoxyphenyl)propanoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Structural Features
| Feature | Description |
|---|---|
| Cyclopropyl | A three-membered carbon ring contributing to stability and reactivity. |
| Piperazine | A six-membered ring that enhances solubility and biological activity. |
| Triazole | A five-membered ring containing nitrogen which is crucial for biological interactions. |
Anticancer Activity
Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance, a related compound demonstrated significant antiproliferative activity against various human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC₅₀ values ranging from 0.53 μM to 9.58 μM . The specific compound being analyzed has shown promising results in preliminary evaluations.
The proposed mechanisms through which the compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : Evidence suggests that the compound can inhibit cell growth in a dose-dependent manner.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It can induce G2/M phase arrest, preventing cancer cells from dividing .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to the one in focus can significantly affect cellular signaling pathways. For example:
- ERK Signaling Pathway : Inhibition of this pathway has been linked to reduced phosphorylation levels of ERK1/2 and AKT, leading to decreased cell survival and proliferation .
Comparative Analysis with Other Compounds
To provide context on its efficacy, a comparison with other known compounds is useful:
| Compound | IC₅₀ (μM) | Target Cancer Cell Line |
|---|---|---|
| Compound H12 | 9.47 | MGC-803 |
| Compound 2 | 0.53 | HCT-116 |
| 5-Fu (5-Fluorouracil) | 10.0 | MCF-7 |
The data indicates that while the new compound shows potential, it may not yet surpass the efficacy of established agents like 5-Fu.
Case Study 1: Antiproliferative Effects
In a study involving various derivatives of triazolo-pyrimidines, one derivative was found to significantly inhibit the growth of MGC-803 cells at concentrations as low as 9.47 μM. The study also noted that these compounds could effectively reduce colony formation in soft agar assays, a hallmark of tumorigenicity .
Case Study 2: Mechanistic Insights
Another study explored the molecular mechanisms behind the anticancer activities of triazolo derivatives. It was found that these compounds could modulate key proteins involved in apoptosis and cell cycle regulation, leading to increased apoptosis rates in treated cells compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related triazolopyrimidine and pyrazolopyrimidine derivatives, focusing on structural motifs, synthesis strategies, and inferred biological implications.
Structural and Functional Comparison
Key Observations
Core Structure Differences :
- The target compound’s [1,2,4]triazolo[1,5-a]pyrimidine core differs from pyrazolo[3,4-d]pyrimidines () in nitrogen positioning, which may alter electron distribution and binding interactions.
- Triazolo-pyrimidines (e.g., Compounds 7, 9) exhibit isomerization sensitivity, whereas the target compound’s 1,5-a fusion likely confers rigidity, reducing isomerization risks .
Substituent Effects: The cyclopropyl group in the target compound contrasts with the p-tolyl or hydrazine groups in ’s pyrazolopyrimidines. Cyclopropane’s ring strain may enhance reactivity or target selectivity.
Synthetic Complexity: The target compound likely requires advanced coupling techniques (e.g., amide bond formation between piperazine and propanoyl groups), whereas pyrazolopyrimidines in are synthesized via cyclization of imidoformate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
